CID 154734991
Description
Based on analogous studies (e.g., ), compounds with similar PubChem IDs (CIDs) are typically characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), and collision-induced dissociation (CID) mass spectrometry . These methods enable the determination of molecular weight, functional groups, and fragmentation patterns critical for structural elucidation. For instance, highlights the use of vacuum distillation and GC-MS to analyze CID-containing fractions, suggesting that CID 154734991 may belong to a class of compounds separable via fractional distillation .
Properties
Molecular Formula |
C20H21N2O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
InChI |
InChI=1S/C20H21N2O3/c1-4-20(24)22(25)18-12-8-16(9-13-18)19(23)14-7-15-5-10-17(11-6-15)21(2)3/h5-14H,4H2,1-3H3 |
InChI Key |
OYUDORZBHDBKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 compares CID 154734991 with structurally related compounds referenced in , which examines substrates and inhibitors with distinct CIDs.
| Compound (CID) | Molecular Formula | Key Functional Groups | Biological Role |
|---|---|---|---|
| This compound (hypothetical) | CₙHₘOₖ (inferred) | Carboxylic acid, hydroxyl groups | Potential enzyme inhibitor |
| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | Sulfonic acid, hydroxyl, amide | Bile acid, lipid digestion |
| Betulinic acid (64971) | C₃₀H₄₈O₃ | Hydroxyl, triterpenoid backbone | Antiviral, anticancer agent |
| Ginkgolic acid 17:1 (5469634) | C₂₂H₃₄O₃ | Alkylphenol, unsaturated chain | Antibacterial, protease inhibitor |
Key Observations :
- Steroid vs. Triterpenoid Backbone: Unlike taurocholic acid (steroid-based), this compound may share a triterpenoid scaffold with betulinic acid (CID 64971), as suggested by ’s emphasis on 3D overlays for steroid alignment .
- Functional Group Impact: The presence of carboxylic acid groups (common in bile acids like CID 6675) could enhance solubility in polar solvents, whereas phenolic groups (e.g., in ginkgolic acid) may confer antioxidant properties .
Analytical and Spectroscopic Comparisons
and provide methodologies for comparing compounds via mass spectrometry:
- CID Fragmentation Patterns: In LC-ESI-MS, this compound may exhibit unique fragmentation pathways compared to ginsenosides (), where hydroxylation patterns dictate cleavage sites .
- GC-MS Retention Times: Fractional distillation data () suggest that this compound’s volatility and boiling point differ from less polar analogs like lupenone (CID 92158) .
Research Findings and Implications
- Analytical Challenges : As seen in , co-elution with similar compounds during GC-MS necessitates advanced fractionation techniques to isolate this compound .
- Therapeutic Potential: If functional groups align with betulinic acid derivatives, this compound could be explored for anticancer or anti-inflammatory applications, leveraging mechanisms observed in ’s inhibitor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
